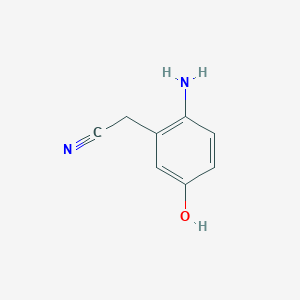

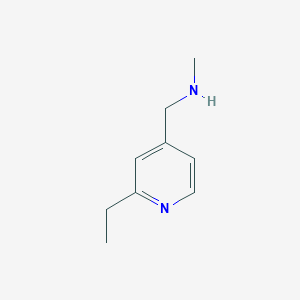

Piperazine-2-carbonitrile

説明

Synthesis Analysis

The synthesis of Piperazine-2-carbonitrile derivatives can be achieved through various chemical processes. For instance, microwave-assisted synthesis has been employed to prepare novel compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, showcasing the efficiency of modern synthesis techniques in producing complex structures efficiently (Mahesh, Perumal, & Pandi, 2004). Another method involves Dieckmann cyclization to form piperazine-2,5-diones from precursors with terminal methylene groups adjacent to nitrogen atoms, indicating the versatility of piperazine-2-carbonitrile in forming cyclic structures (Aboussafy & Clive, 2012).

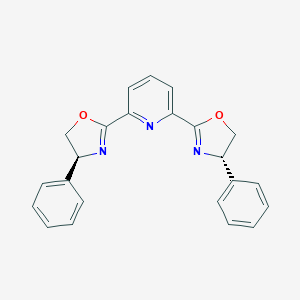

Molecular Structure Analysis

The molecular structure of Piperazine-2-carbonitrile derivatives plays a crucial role in their chemical reactivity and potential applications. Studies such as the synthesis and characterization of poly(piperazinenaminonitriles) highlight the significance of the piperazine skeleton in modifying the physical and chemical properties of compounds (Moore & Kaur, 1997). Furthermore, crystal engineering studies have explored the supramolecular organization of Piperazine-2,5-diones, derived from specific precursors, demonstrating the impact of molecular structure on crystal packing and intermolecular interactions (Jagadish et al., 2003).

Chemical Reactions and Properties

Piperazine-2-carbonitrile compounds are involved in various chemical reactions, displaying a range of reactivities depending on their functional groups. The degradation studies of aqueous piperazine solutions in carbon dioxide capture processes exemplify the compound's stability under specific conditions, highlighting its potential in environmental applications (Freeman, Davis, & Rochelle, 2010).

Physical Properties Analysis

The physical properties of Piperazine-2-carbonitrile and its derivatives, such as solubility, melting point, and thermal stability, are essential for their application in different fields. For example, studies on poly(piperazinenaminonitriles) have shown these compounds to exhibit limited solubility in dipolar aprotic solvents and lower thermal stability compared to their amide counterparts, which could influence their use in polymer science (Moore & Kaur, 1997).

Chemical Properties Analysis

The chemical properties of Piperazine-2-carbonitrile, including reactivity with other compounds, acidity/basicity, and potential for forming derivatives, are pivotal for its utilization in synthetic chemistry. The compound's role as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media showcases its utility in facilitating chemical reactions under environmentally benign conditions (Yousefi, Goli-Jolodar, & Shirini, 2018).

科学的研究の応用

Synthesis and Chemical Properties

- Piperazine-2-carbonitrile derivatives have been synthesized using microwave-assisted methods and conventional heating, demonstrating potential as serotonin 5-HT3 receptor antagonists (Mahesh, Perumal, & Pandi, 2004).

- In the quest for new therapeutic agents, piperazine derivatives have shown central pharmacological activity, mainly through the activation of the monoamine pathway. They have been researched for their antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).

- The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored, with certain compounds demonstrating significant anti-proliferative activities against human breast cancer cell lines, revealing the therapeutic potential of piperazine-2-carbonitrile derivatives (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Environmental and Biological Applications

- Piperazine-2-carbonitrile derivatives have been utilized in environmental studies. For instance, Paracoccus sp. TOH, a strain of bacteria that uses piperazine as a sole carbon, nitrogen, and energy source, has been isolated for the degradation of piperazine, showcasing its environmental relevance (Cai, Li, Cai, & He, 2013).

- Quantum chemical studies have been conducted on solvents for post-combustion carbon dioxide capture, specifically focusing on the impact of disubstituted piperazines on CO₂ absorption capacity. These studies highlight the relevance of piperazine derivatives in improving environmental processes (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).

Catalytic and Bioactive Applications

- Piperazine-based compounds and their metal complexes have been synthesized, showing a wide range of applications including biological systems, catalysis, and metal-organic frameworks (MOFs). These derivatives exhibit properties such as antihistamine, anticancer, antimicrobial, and antioxidant (Kant & Maji, 2020).

- Benzochromene derivatives containing piperazine-2-carbonitrile have demonstrated significant anti-proliferative properties and DNA binding capabilities, suggesting potential use in chemotherapeutic treatments, specifically for colorectal cancer (Ahagh et al., 2019).

Safety And Hazards

特性

IUPAC Name |

piperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJYEBAJZLAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431056 | |

| Record name | Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-2-carbonitrile | |

CAS RN |

187589-36-2 | |

| Record name | 2-Piperazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187589-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)